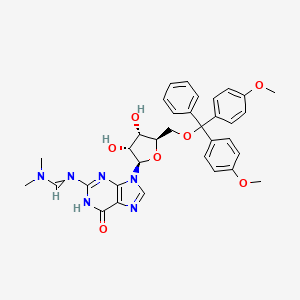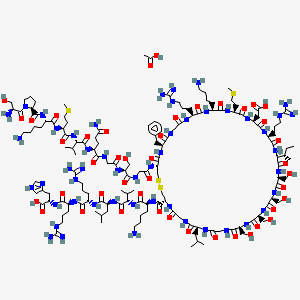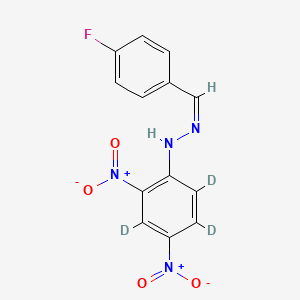
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is a deuterium-labeled derivative of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical and tracing studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 involves the reaction of 4-Fluorobenzaldehyde with 2,4-Dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate the deuterium atoms. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Fluorobenzoic acid derivatives.
Reduction: Formation of 4-Fluorobenzaldehyde 2,4-Diaminophenylhydrazone.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is extensively used in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: As a standard in analytical chemistry for the calibration of instruments and validation of methods.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 is primarily based on its ability to act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound.
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: A similar compound with the fluorine atom in a different position.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another deuterium-labeled hydrazone derivative.
Uniqueness
The uniqueness of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 lies in its specific isotopic labeling, which provides enhanced stability and allows for detailed tracing studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propiedades
Fórmula molecular |
C13H9FN4O4 |
|---|---|
Peso molecular |
307.25 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-N-[(Z)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8-/i5D,6D,7D |
Clave InChI |
WELVTVZWNPRATB-AKXNWXGMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N/N=C\C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
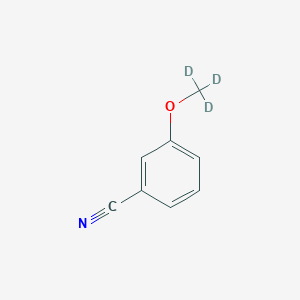
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
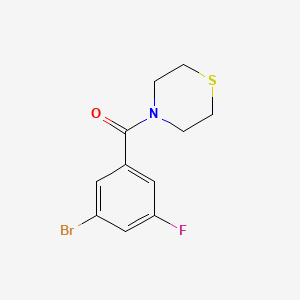
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
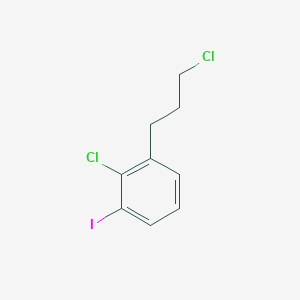
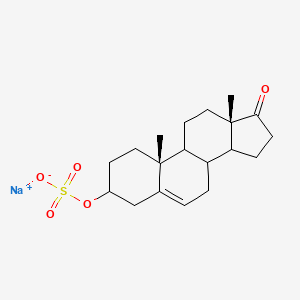
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)

![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
